molecular formula C13H9NO3S B417897 7-Methoxythieno[2,3-b]quinoline-2-carboxylic acid CAS No. 351358-68-4

7-Methoxythieno[2,3-b]quinoline-2-carboxylic acid

Cat. No.: B417897
CAS No.: 351358-68-4
M. Wt: 259.28g/mol
InChI Key: FBYCIVDGRKVDGV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxythieno[2,3-b]quinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a thieno[2,3-b]quinoline derivative, which undergoes methoxylation and subsequent carboxylation . The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and functionalization processes .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxythieno[2,3-b]quinoline-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .

Scientific Research Applications

7-Methoxythieno[2,3-b]quinoline-2-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7-Methoxythieno[2,3-b]quinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 7-Methoxythieno[2,3-b]quinoline-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 7-position and the carboxylic acid group at the 2-position provides distinct properties that differentiate it from similar compounds .

Properties

IUPAC Name

7-methoxythieno[2,3-b]quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3S/c1-17-9-3-2-7-4-8-5-11(13(15)16)18-12(8)14-10(7)6-9/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYCIVDGRKVDGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC3=C(C=C2C=C1)C=C(S3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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